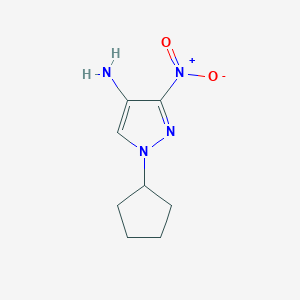

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N4O2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

1-cyclopentyl-3-nitropyrazol-4-amine |

InChI |

InChI=1S/C8H12N4O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4,9H2 |

InChI Key |

MIUTURKAFQYDKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentyl 3 Nitro 1h Pyrazol 4 Amine and Its Precursors

Classical Cyclocondensation Approaches to the Pyrazole (B372694) Ring

The foundational method for constructing the pyrazole ring is the cyclocondensation reaction, a reliable and well-established strategy in heterocyclic chemistry. This approach typically involves the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Utilizing 1,3-Biselectrophilic Compounds with Hydrazine Derivatives

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov In the context of synthesizing the target molecule, a plausible precursor, 1-cyclopentylpyrazole (B2834198), could be synthesized by reacting cyclopentylhydrazine (B1295993) with a suitable 1,3-dicarbonyl compound like malondialdehyde or 1,1,3,3-tetramethoxypropane (B13500) under acidic conditions.

A general representation of this reaction is as follows:

Cyclopentylhydrazine + 1,3-Dicarbonyl Compound → 1-Cyclopentyl-1H-pyrazole

Subsequent functionalization of the 1-cyclopentylpyrazole intermediate would be necessary to introduce the nitro and amine groups at the C3 and C4 positions, respectively. Direct nitration of 1-phenylpyrazole (B75819) has been shown to selectively occur at the 4-position of the pyrazole ring when using nitric acid in acetic anhydride. cdnsciencepub.com A similar approach could potentially be used for the nitration of 1-cyclopentylpyrazole. The subsequent introduction of the amino group could be achieved through various methods, such as reduction of a nitroso group introduced at the 4-position. bohrium.com

Condensation Reactions with β-Ketonitriles and α,β-Unsaturated Nitriles

An alternative and highly effective classical approach to pyrazoles, particularly for the synthesis of aminopyrazoles, is the use of β-ketonitriles or α,β-unsaturated nitriles as the three-carbon component. The reaction of a β-ketonitrile with a hydrazine derivative directly yields a 5-aminopyrazole. chim.it This method is advantageous as it installs the amino group onto the pyrazole ring during the initial cyclization step.

For the synthesis of a precursor to the target compound, a β-ketonitrile could be reacted with cyclopentylhydrazine. This would lead to a 1-cyclopentyl-5-aminopyrazole derivative. However, to obtain the desired 4-amino substitution pattern, a different strategy is required. The use of α,β-unsaturated nitriles, specifically ethoxymethylenemalononitrile, in a reaction with a substituted hydrazine is a known method for the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles. rsc.org Subsequent chemical modifications of the carbonitrile group would be necessary to achieve the final 4-amino-3-nitro structure.

A more direct route to a 4-aminopyrazole scaffold involves a Thorpe-Ziegler cyclization of an appropriately substituted enaminonitrile. mdpi.com While this method is effective, it requires a multi-step synthesis of the starting enaminonitrile. A more recent approach has demonstrated the synthesis of 3-aryl-substituted 4-aminopyrazoles from acetophenones via a telescoped oximation and hydrazine condensation, followed by a reduction of the resulting nitroso group. bohrium.com This highlights a potential pathway to a 4-aminopyrazole core, which could then be N-cyclopentylated and nitrated.

Advanced Synthetic Methodologies for Pyrazole Scaffolds

In recent years, significant advancements in synthetic organic chemistry have led to the development of more efficient, versatile, and environmentally friendly methods for the synthesis of pyrazole derivatives. These advanced methodologies offer improvements in terms of reaction conditions, substrate scope, and atom economy.

Multi-Component Reactions (MCRs) in Pyrazole Synthesis

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful tool in heterocyclic synthesis. chim.it For pyrazole synthesis, MCRs offer a highly convergent and efficient approach.

One notable example is the three-component condensation of a hydrazine, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile. organic-chemistry.org This reaction can be catalyzed by various catalysts and can be performed under environmentally benign conditions. To synthesize a precursor for 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine, one could envision a multi-component reaction involving cyclopentylhydrazine, an appropriate aldehyde, and a C-nitro functionalized active methylene compound. However, the availability and stability of such a nitro-substituted starting material could be a challenge.

A more feasible MCR approach would be to synthesize a functionalized 1-cyclopentylpyrazole that can be further elaborated. For instance, a one-pot synthesis of 1,3,5-substituted pyrazoles can be achieved through the condensation of a hydrazine with an ethyl acetoacetate (B1235776) derivative. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Hydrazine | Aldehyde | Malononitrile | Polysubstituted Pyrazole | organic-chemistry.org |

| Phenylhydrazine | Ethyl Acetoacetate | - | 1,3,5-substituted pyrazole | nih.gov |

Catalytic Methods in Pyrazole Ring Construction (e.g., Transition-Metal Catalysis, Nanocatalysis)

The use of catalysts, particularly transition metals and nanocatalysts, has revolutionized pyrazole synthesis by enabling reactions under milder conditions with higher efficiency and selectivity. Copper-catalyzed condensation reactions have been shown to be effective for pyrazole synthesis at room temperature. organic-chemistry.org Nano-ZnO has also been utilized as a green and efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov

Transition-metal-free electrophilic cyclization of α,β-alkynic hydrazones is another modern approach to synthesize substituted pyrazoles with excellent regioselectivity. nih.gov This method, often promoted by reagents like molecular iodine, provides a direct route to functionalized pyrazoles. For the synthesis of the target molecule, a precursor could potentially be synthesized via a copper-catalyzed aerobic oxidative cyclization of a β,γ-unsaturated hydrazone. organic-chemistry.org

| Catalyst | Reaction Type | Advantages | Reference |

| Copper | Condensation | Room temperature, short reaction time | organic-chemistry.org |

| Nano-ZnO | Condensation | Excellent yield, easy work-up | nih.gov |

| Molecular Iodine | Electrophilic Cyclization | Transition-metal-free, high regioselectivity | nih.gov |

Green Chemistry Approaches (e.g., Microwave-Assisted, Solvent-Free Techniques)

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For pyrazole synthesis, this includes the use of microwave irradiation, solvent-free reaction conditions, and mechanochemical methods like ball-milling. researchgate.net

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields in pyrazole formation. Solvent-free synthesis of polyfunctionalized pyrazoles under ball-milling conditions has been successfully demonstrated, offering a more sustainable alternative to traditional solvent-based methods. researchgate.net These green approaches are not only environmentally friendly but can also lead to the discovery of new reaction pathways and the synthesis of novel pyrazole derivatives.

A potential green synthetic route to a precursor of this compound could involve a solvent-free condensation of cyclopentylhydrazine with a suitable 1,3-dicarbonyl compound under microwave irradiation. Subsequent functionalization steps could also be optimized using green chemistry principles.

Selective Functionalization and Derivatization Routes for this compound

The synthesis of this compound involves a multi-step process requiring the strategic introduction and manipulation of functional groups on the pyrazole core. The key functionalities—the nitro group at position 3, the amino group at position 4, and the cyclopentyl group at position 1—can be introduced in various sequences using established synthetic methodologies. The order of these functionalization steps is critical to manage regioselectivity and functional group compatibility.

Strategies for Introduction and Manipulation of the Nitro Group

The introduction of a nitro group onto the pyrazole ring is a fundamental step in the synthesis of the target compound. Several methodologies exist for the nitration of pyrazoles and related precursors.

One common approach is the direct nitration of a pyrazole derivative. For instance, pyrazol-3-ones can be treated with aqueous nitric acid to yield 4-nitropyrazol-3-ones. researchgate.net While this illustrates nitration at the C4 position, similar principles can be applied for nitration at C3, often dictated by the existing substituents on the ring which direct the electrophilic substitution.

Another effective strategy is the oxidation of an amino group to a nitro group. This transformation is particularly useful when a corresponding aminopyrazole is more accessible. The oxidation of aminopyrazoles to nitropyrazoles can be achieved using potent oxidizing agents. mdpi.com A documented system for this conversion involves a mixture of hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄), often in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄). mdpi.com

A key precursor, 3-nitro-1H-pyrazole, can be synthesized via a thermal rearrangement of 1-nitropyrazole (B188897). chemicalbook.com In this process, 1-nitropyrazole is heated in a high-boiling solvent such as benzonitrile, causing the nitro group to migrate from the nitrogen atom to the C3 position of the pyrazole ring, yielding the thermodynamically more stable 3-nitro-1H-pyrazole in high yield. chemicalbook.com This precursor serves as a crucial starting material for subsequent amination and N-alkylation steps.

| Method | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Direct Nitration | Pyrazol-3-one derivative | Aqueous Nitric Acid (HNO₃) | 4-Nitropyrazol-3-one | researchgate.net |

| Oxidation of Amino Group | Aminopyrazole derivative | H₂O₂, H₂SO₄, Na₂WO₄ | Nitropyrazole derivative | mdpi.com |

| Thermal Rearrangement | 1-Nitropyrazole | Benzonitrile (solvent), Heat | 3-Nitro-1H-pyrazole | chemicalbook.com |

Methods for Amination and Amino Group Transformations

The introduction of the amino group at the C4 position of the pyrazole ring is another critical transformation. This can be accomplished either by direct amination or, more commonly, through the reduction of a nitro group.

The reduction of a 4-nitropyrazole derivative is a widely used and efficient method for synthesizing 4-aminopyrazoles. researchgate.net Catalytic hydrogenation is a standard procedure for this transformation, employing a palladium-on-carbon (Pd-C) catalyst under a hydrogen atmosphere. researchgate.net This method is generally clean and high-yielding, providing a direct route from a nitrated intermediate to the desired aminopyrazole core.

Alternative synthetic routes can build the aminopyrazole ring from acyclic precursors. For example, 3-amino-1H-pyrazole-4-carbonitrile derivatives can be synthesized by the condensation of specific precursors with hydrazines. mdpi.com This approach constructs the desired substituted pyrazole core in a single cyclization step. Another method involves the reaction of 4-nitroaniline (B120555) with 2,3-dicyanopropionic acid ethyl ester, which, through a sequence of diazotization and cyclization, yields an aminopyrazole structure. nih.gov Though these examples produce aminopyrazoles with other functional groups, they demonstrate the principle of constructing the ring with the amino group already incorporated.

| Method | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Reduction of Nitro Group | 4-Nitropyrazole derivative | H₂, Palladium on Carbon (Pd-C) | 4-Aminopyrazole derivative | researchgate.net |

| Cyclocondensation | 3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitrile | Hydrazine | 3-Amino-1H-pyrazole-4-carbonitrile | mdpi.com |

| Diazotization/Cyclization | 4-Nitroaniline and 2,3-dicyanopropionic acid ethyl ester | NaNO₂, HCl | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | nih.gov |

Introduction of the Cyclopentyl Moiety on the Pyrazole Core

The final key structural element is the cyclopentyl group attached to the N1 position of the pyrazole ring. This is typically achieved through an N-alkylation reaction.

Direct N-alkylation of a pre-functionalized pyrazole, such as 3-nitro-1H-pyrazol-4-amine, is the most straightforward approach. This reaction involves treating the pyrazole with a suitable cyclopentylating agent, such as cyclopentyl bromide or cyclopentyl iodide, in the presence of a base. The base deprotonates the pyrazole ring nitrogen, creating a nucleophilic anion that subsequently attacks the electrophilic cyclopentyl halide. The choice of solvent and base can be crucial for achieving good yields and controlling the regioselectivity of the alkylation, as N-alkylation of asymmetrically substituted pyrazoles can potentially yield two different isomers (N1 and N2 alkylation). researchgate.net While specific conditions for the cyclopentylation of 3-nitro-1H-pyrazol-4-amine are not detailed in the provided sources, N-alkylation is a standard and well-established method for functionalizing the nitrogen atoms of the pyrazole heterocycle. researchgate.netresearchgate.net

| Method | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | 3-Nitro-1H-pyrazol-4-amine | Cyclopentyl halide (e.g., C₅H₉Br), Base (e.g., K₂CO₃) | This compound | researchgate.netresearchgate.net |

Reaction Mechanisms and Pathways Involving 1 Cyclopentyl 3 Nitro 1h Pyrazol 4 Amine

Mechanistic Investigations of Pyrazole (B372694) Ring Formation Reactions

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several established methods. The formation of a 1,4-disubstituted-3-nitro-4-amino pyrazole involves the careful selection of precursors that will lead to the desired substitution pattern with high regioselectivity.

Cyclocondensation is a classical and widely employed method for pyrazole synthesis, most famously represented by the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This pathway involves the reaction of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov For the synthesis of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine, the reaction would occur between cyclopentylhydrazine (B1295993) and a suitable 1,3-dicarbonyl compound or its synthetic equivalent, featuring the necessary nitro and amino (or protected amino) functionalities.

The mechanism typically proceeds through the following steps:

Nucleophilic Attack: The more nucleophilic nitrogen of cyclopentylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl precursor.

Intermediate Formation: This initial attack leads to the formation of a hydrazone or enamine intermediate.

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety then attacks the second electrophilic carbon, leading to a five-membered heterocyclic intermediate.

Dehydration: A subsequent dehydration step results in the formation of the aromatic pyrazole ring.

The regioselectivity of this reaction is a crucial aspect, as the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to two possible regioisomers. nih.govmdpi.com The specific outcome is determined by factors such as the electronic properties of the substituents, steric hindrance, and the reaction conditions (e.g., pH). researchgate.net For instance, in acidic conditions, the reaction often initiates at the more reactive carbonyl group, while basic conditions can favor different pathways.

Table 1: Key Steps in a Plausible Cyclocondensation Pathway

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Initial nucleophilic attack of cyclopentylhydrazine on a 1,3-dielectrophile. | Hydrazone/Enamine |

| 2 | Intramolecular cyclization via attack of the second nitrogen atom. | Dihydropyrazole derivative |

| 3 | Elimination of water (dehydration). | Aromatic Pyrazole Ring |

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another powerful method for constructing the pyrazole ring. nih.govorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring in a concerted or stepwise fashion. mdpi.comacs.org

For the synthesis of the target compound, a potential pathway could involve the reaction of a nitrile imine (the 1,3-dipole) generated in situ from a hydrazonoyl halide with a suitable nitro-substituted alkene (the dipolarophile). rsc.org Alternatively, a diazo compound could react with a nitroalkene. organic-chemistry.org

The mechanism is governed by Frontier Molecular Orbital (FMO) theory. The regioselectivity of the cycloaddition is determined by the relative energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. rsc.org The substituents on both the 1,3-dipole and the dipolarophile play a critical role in controlling the orbital energies and, consequently, the orientation of the addition. This method offers excellent control over regioselectivity, often leading to a single product isomer. mdpi.comrsc.org

Mechanisms of Nitro Group Reductions and Subsequent Derivatizations

The nitro group on the pyrazole ring is a versatile functional group that can be readily transformed into an amino group, opening pathways for further derivatization. The reduction of an aromatic nitro group is a well-established transformation that proceeds through a six-electron reduction. nih.gov

The mechanism involves a series of two-electron steps, with the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine is produced. nih.govorientjchem.org

R-NO₂ → R-NO → R-NHOH → R-NH₂

A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Characteristics |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but can reduce other functional groups (e.g., alkenes, alkynes). commonorganicchemistry.com |

| SnCl₂/HCl | Acidic medium | Mild and selective for nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Acidic medium | Classical, cost-effective, and often used in industrial-scale synthesis. |

| Zn/AcOH | Acidic medium | Provides a mild method for reduction. commonorganicchemistry.com |

Once the nitro group is reduced to form 1-Cyclopentyl-1H-pyrazole-3,4-diamine, the newly formed amino group at the C3 position can undergo a range of subsequent derivatizations. These include diazotization to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions, or acylation to form amides.

Pathways for Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring is considered an electron-rich aromatic system, generally susceptible to electrophilic substitution. However, the reactivity and regioselectivity are strongly influenced by the existing substituents. science.gov In this compound, the ring has a powerful electron-donating amino group (-NH₂) and a potent electron-withdrawing nitro group (-NO₂).

Nucleophilic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is generally difficult unless a good leaving group is present at a position activated by an electron-withdrawing group. While the nitro group at C3 does activate the ring towards nucleophilic attack, direct substitution is uncommon without a suitable leaving group at C5.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a paramount consideration in the synthesis and functionalization of this compound.

In Ring Formation: As discussed, the cyclocondensation of unsymmetrical precursors can yield two regioisomers. nih.gov The choice of reactants and conditions is vital to selectively synthesize the desired 1,3,4-substituted isomer over the 1,4,5-substituted alternative. nih.gov Similarly, in [3+2] cycloadditions, the regiochemical outcome is dictated by the electronic properties of the dipole and dipolarophile. rsc.org

In Ring Substitution: The regioselectivity of electrophilic substitution is clearly governed by the powerful directing effect of the C4-amino group, which favors substitution at the C5 position. researchgate.net

Stereoselectivity is generally not a factor in the reactions of the pyrazole ring itself, as it is planar and aromatic. The cyclopentyl group at the N1 position is achiral. Stereochemical considerations would only become relevant if a substituent with a chiral center were introduced or if reactions were performed on a side chain that could generate a new stereocenter.

Chemical Reactivity and Derivatization of 1 Cyclopentyl 3 Nitro 1h Pyrazol 4 Amine

Transformations Involving the Nitro Group

Reduction Reactions to Amino Derivatives

The reduction of the nitro group in 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine to a primary amino group is a key transformation, yielding 1-Cyclopentyl-1H-pyrazole-3,4-diamine. This reaction opens up a plethora of possibilities for further derivatization. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly, catalytic hydrogenation is a highly effective method. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. These reactions are generally clean and high-yielding.

Alternatively, chemical reducing agents can be utilized. For instance, metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are classic reagents for nitro group reduction. Milder conditions can also be achieved using reagents like sodium dithionite. The selective reduction of nitro groups in the presence of other reducible functionalities is a significant area of research, and various specialized reagents have been developed to this end.

| Reagent | Catalyst/Co-reagent | Solvent | Typical Conditions |

|---|---|---|---|

| H₂ | Pd/C | Ethanol or Methanol | Room temperature, atmospheric pressure |

| Fe | Acetic Acid | Ethanol/Water | Reflux |

| SnCl₂·2H₂O | Concentrated HCl | Ethanol | Reflux |

| NaBH₄ | NiCl₂ or CoCl₂ | Methanol | Room temperature |

Reactivity in Subsequent Nitration or Substitution Processes

The presence of a nitro group at the C3 position and an amino group at the C4 position deactivates the pyrazole (B372694) ring towards further electrophilic substitution. The nitro group is a strong deactivating group, while the amino group is a strong activating group. However, under forcing conditions, further nitration is a possibility, though it may be complicated by the directing effects of the existing substituents and the potential for N-nitration. The introduction of a second nitro group would likely occur at the C5 position, guided by the activating effect of the amino group.

Transformations Involving the Amino Group

The amino group at the C4 position is a versatile handle for a wide array of chemical modifications, including acylation, alkylation, arylation, and diazotization reactions.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group of this compound can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This reaction is typically high-yielding and can be used to introduce a wide range of functional groups.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, leading to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Arylation: The introduction of an aryl group at the amino nitrogen can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of a halo-derivative of the pyrazole with an amine, or in a reverse approach, the reaction of the 4-amino pyrazole with an aryl halide.

| Transformation | Reagent | Catalyst/Base | Product Type |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine or Triethylamine | N-(1-Cyclopentyl-3-nitro-1H-pyrazol-4-yl)acetamide |

| Alkylation | Methyl iodide | K₂CO₃ | N-Methyl-1-cyclopentyl-3-nitro-1H-pyrazol-4-amine |

| Arylation (Buchwald-Hartwig) | Bromobenzene | Pd₂(dba)₃, BINAP | N-Phenyl-1-cyclopentyl-3-nitro-1H-pyrazol-4-amine |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary amino group at the C4 position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyrazolediazonium salt. These diazonium salts are often unstable but serve as valuable intermediates for a variety of subsequent transformations.

One of the most important applications of these diazonium salts is in Sandmeyer reactions. chiralen.com In the presence of copper(I) salts, the diazonium group can be replaced by a variety of nucleophiles, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups. chiralen.com This provides a powerful method for introducing a wide range of substituents at the C4 position of the pyrazole ring that would be difficult to introduce directly.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic substitution is influenced by the nature and position of the substituents. In this compound, the ring is substituted with an electron-donating amino group at C4 and an electron-withdrawing nitro group at C3. The powerful activating and ortho-, para-directing effect of the amino group would strongly favor electrophilic substitution at the C5 position. The nitro group's deactivating effect would be overcome by the amino group's activation. Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to occur selectively at the C5 position.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. mdpi.commsu.edu The rate and regioselectivity of EAS on the this compound ring are dictated by the combined influence of the activating amino group and the deactivating nitro group. masterorganicchemistry.com

The amino group at C4 is a strong activating group and an ortho-, para-director. mdpi.com Conversely, the nitro group at C3 is a powerful deactivating group and a meta-director. youtube.com In the pyrazole ring system, the position of substitution is determined by the net electronic effect of these substituents. The C5 position is the most likely site for electrophilic attack, being ortho to the activating amino group and meta to the deactivating nitro group.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to achieve selective substitution at the C5 position and to avoid potential side reactions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-Cyclopentyl-3,5-dinitro-1H-pyrazol-4-amine |

| Bromination | Br₂/FeBr₃ | 5-Bromo-1-cyclopentyl-3-nitro-1H-pyrazol-4-amine |

| Chlorination | Cl₂/FeCl₃ | 5-Chloro-1-cyclopentyl-3-nitro-1H-pyrazol-4-amine |

| Sulfonation | Fuming H₂SO₄ | 1-Cyclopentyl-4-amino-3-nitro-1H-pyrazole-5-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for aromatic rings bearing strong electron-withdrawing groups. nih.gov The nitro group at the C3 position of this compound strongly activates the pyrazole ring for nucleophilic attack. This reaction typically requires a good leaving group at a position ortho or para to the electron-withdrawing group.

While the parent compound does not have an inherent leaving group, derivatization, for instance, by introducing a halogen at the C5 position, would render the molecule susceptible to nucleophilic aromatic substitution. In such a 5-halo derivative, the halogen would be readily displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitro group. nih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a 5-Halo-1-cyclopentyl-3-nitro-1H-pyrazol-4-amine Derivative

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-Cyclopentyl-5-methoxy-3-nitro-1H-pyrazol-4-amine |

| Amine | Ammonia (NH₃) | 1-Cyclopentyl-3-nitro-1H-pyrazole-4,5-diamine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-Cyclopentyl-3-nitro-5-(phenylthio)-1H-pyrazol-4-amine |

| Cyanide | Sodium cyanide (NaCN) | 4-Amino-1-cyclopentyl-3-nitro-1H-pyrazole-5-carbonitrile |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to form new bonds. rsc.org For this compound, C-H functionalization could potentially be directed to the C5 position.

Transition-metal-catalyzed C-H activation is a prominent strategy. rsc.org The reaction could be directed by one of the existing functional groups. For instance, the amino group or the pyrazole nitrogen could coordinate to a metal catalyst, directing the functionalization to the adjacent C-H bond at the C5 position. Various coupling partners, such as aryl halides, alkenes, or alkynes, could then be introduced.

Another approach could involve radical-based C-H functionalization. nih.gov Photoredox catalysis, for example, could be employed to generate a radical at the C5 position, which could then react with a suitable radical acceptor.

Table 3: Potential C-H Functionalization Reactions at the C5 Position

| Reaction Type | Catalyst/Reagent Example | Potential Coupling Partner | Potential Product Class |

| Directed C-H Arylation | Pd(OAc)₂ / P(o-tol)₃ | Aryl bromide (Ar-Br) | 5-Aryl-1-cyclopentyl-3-nitro-1H-pyrazol-4-amines |

| Directed C-H Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | 5-Alkenyl-1-cyclopentyl-3-nitro-1H-pyrazol-4-amines |

| Photoredox C-H Alkylation | Ru(bpy)₃Cl₂ / light | Michael acceptor | 5-Alkyl-1-cyclopentyl-3-nitro-1H-pyrazol-4-amines |

Cyclopentyl Group Modifications and their Impact on Molecular Architecture

Free-radical halogenation, for example, could introduce a halogen onto the cyclopentyl ring, providing a handle for further functionalization through nucleophilic substitution or elimination reactions. Oxidation of the cyclopentyl ring could introduce hydroxyl or keto functionalities.

Modifications to the cyclopentyl group can alter the steric and electronic properties of the entire molecule. For instance, introducing bulky substituents on the cyclopentyl ring could influence the conformation of the molecule and affect its interactions with biological targets or its packing in the solid state. Changes in the hydrophobicity or polarity of the cyclopentyl group can also impact the solubility and pharmacokinetic properties of the compound.

Table 4: Potential Modifications of the Cyclopentyl Group and Their Impact

| Modification Reaction | Reagents | Potential Functional Group Introduced | Impact on Molecular Architecture |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light | Bromo (-Br) | Provides a site for further substitution, potentially altering steric bulk and polarity. |

| Oxidation | KMnO₄, heat | Hydroxyl (-OH), Keto (=O) | Increases polarity and hydrogen bonding capability, can introduce new reactive sites. |

| Ring-Opening | Strong oxidizing agents | Carboxylic acid, dicarboxylic acid | Drastic change in molecular shape and functionality, leading to linear or more flexible structures. |

Application As a Building Block in Complex Chemical Architectures

Formation of Fused Heterocyclic Systems

The synthesis of fused pyrazole (B372694) derivatives is a significant area of research due to their prevalence in pharmacologically active compounds.

Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov Multicomponent reactions, where an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound are reacted in a single step, also represent a common strategy for constructing this scaffold. nih.govresearchgate.net While these general methodologies exist, their application using 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine has not been specifically reported.

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are typically synthesized through the reaction of 3-amino or 5-aminopyrazoles with 1,3-dielectrophiles such as β-dicarbonyl compounds, enaminones, or chalcones. researchgate.netnih.gov Both conventional heating and microwave-assisted methods have been developed to facilitate this cyclization. nih.govmdpi.com The literature provides numerous examples with various substituted aminopyrazoles, but a specific protocol starting from this compound is not documented.

Other Fused Ring Systems (e.g., Imidazopyrazoles, Pyrazolyl-Triazines)

The synthesis of other fused systems like imidazopyrazoles and pyrazolyl-triazines from aminopyrazole precursors is also known. For instance, pyrazolo[3,4-d] researchgate.netnih.govresearchgate.nettriazines can be formed via diazotization of 3-aminopyrazole-4-carboxamides or -carbonitriles, followed by cyclization. nih.govresearchgate.net However, the literature does not provide specific instances of these syntheses using this compound.

Incorporation into Multi-Component Systems for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity by combining three or more reactants in a one-pot synthesis. nih.gov Aminopyrazoles are frequently used as key components in MCRs to produce a wide array of complex heterocyclic scaffolds. researchgate.net These reactions offer an efficient pathway to novel chemical entities. A search for MCRs specifically employing this compound did not yield any results, although the general reactivity of aminopyrazoles suggests it could potentially be used in such synthetic strategies.

Role in Diversifying Chemical Libraries for Research Purposes

The creation of diverse chemical libraries is fundamental to drug discovery and chemical biology. Building blocks with unique substitution patterns are valuable for generating novel molecular frameworks. While this compound possesses distinct structural features that could contribute to library diversity, there is no specific mention in the reviewed literature of its use for this purpose. The development of pyrazolo[1,5-a]pyrimidine (B1248293) libraries has been reported, but these studies utilize different aminopyrazole precursors. nih.gov

Computational and Theoretical Investigations of 1 Cyclopentyl 3 Nitro 1h Pyrazol 4 Amine and Its Derivatives

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular properties of pyrazole (B372694) derivatives. nih.govresearchgate.net Methods such as B3LYP with basis sets like 6-31G(d,p) are commonly used to perform geometry optimization and predict various parameters, including geometric structures, vibrational frequencies, and electronic properties. nih.gov For nitro-substituted pyrazoles, these calculations are crucial for understanding the influence of the electron-withdrawing nitro group and the bulky cyclopentyl substituent on the pyrazole ring's chemistry. osti.gov

DFT calculations are instrumental in analyzing the electronic structure of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine. This analysis includes the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔEg) is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) analysis maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For pyrazole derivatives, MEP analysis often indicates that regions around nitro and amide groups are centers for electrophilic attacks. nih.gov Furthermore, calculations of Mulliken charges and Natural Bond Orbital (NBO) analysis provide a quantitative measure of the charge distribution among the atoms, revealing the electronic effects of the various substituents on the pyrazole core. nih.gov

Table 1: Illustrative Frontier Orbital Energies for Pyrazole Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEg) (eV) |

|---|---|---|---|

| Pyrazole Derivative A | -6.5 | -1.8 | 4.7 |

| Pyrazole Derivative B | -7.1 | -2.3 | 4.8 |

| Pyrazole Derivative C | -6.8 | -2.0 | 4.8 |

Note: This table provides example data for related pyrazole compounds to illustrate the typical output of DFT calculations.

Computational studies are employed to explore the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can determine activation energies and reaction enthalpies. This information is vital for predicting reaction feasibility and understanding reaction mechanisms. For instance, in cycloaddition reactions involving nitro-substituted heterocycles, theoretical calculations can elucidate the regioselectivity and establish whether the mechanism is concerted or stepwise by locating and characterizing the relevant transition states. mdpi.com Such analyses can reveal that product formation is kinetically preferred and thermodynamically allowed, often governed by factors like steric effects rather than local electronic interactions. mdpi.com

Pyrazoles, particularly those with a hydrogen atom on a ring nitrogen, can exist as different annular tautomers. nih.gov Theoretical calculations are essential for investigating the tautomeric equilibrium of this compound. By computing the relative energies of the possible tautomers, researchers can predict the most stable form in various environments (in vacuo or in different solvents). nih.gov These theoretical findings are often corroborated by experimental data from NMR spectroscopy and X-ray crystallography. nih.govmdpi.com

Conformational analysis focuses on the different spatial arrangements of the molecule's atoms, particularly the orientation of the flexible cyclopentyl group relative to the pyrazole ring. DFT calculations can identify stable conformers and the energy barriers for rotation around single bonds, providing insight into the molecule's flexibility. nih.gov

Molecular Modeling for Mechanistic Elucidation

Molecular modeling extends beyond static quantum chemical calculations to provide a dynamic picture of molecular behavior and reaction mechanisms. For pyrazole derivatives, molecular modeling techniques, including docking studies, are used to propose binding modes with biological targets like enzymes. nih.gov In the context of mechanistic elucidation for the compound itself, modeling can visualize reaction pathways and intermediate structures. For example, in the formation of nitro-substituted heterocycles, modeling helps to understand why certain regioisomers are preferentially formed by analyzing steric and electronic interactions throughout the reaction process. mdpi.com All attempts to locate hypothetical zwitterionic intermediates along a cycloaddition path might be unsuccessful, suggesting a polar, one-step reaction mechanism. mdpi.com

Advanced Spectroscopic Property Prediction (e.g., Theoretical NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be performed and compared with experimental spectra. researchgate.netmdpi.com This comparison is a powerful tool for structural elucidation, helping to confirm the correct isomer and tautomeric form present in a sample. mdpi.commdpi.com Discrepancies between calculated and observed shifts can point to specific structural features or intermolecular interactions in solution. researchgate.net

Table 2: Hypothetical Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ/ppm) for a Pyrazole Derivative

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C3 | 150.1 | 151.5 | -1.4 |

| C4 | 105.8 | 106.2 | -0.4 |

| C5 | 142.3 | 143.0 | -0.7 |

Note: This table illustrates how theoretical NMR data is compared against experimental results for structural validation.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a method to study the time-dependent behavior of molecules, capturing atomic motions and conformational changes. nih.gov For a molecule like this compound, MD simulations can explore its conformational landscape in detail. mdpi.com By simulating the molecule over a period of time (nanoseconds to microseconds) in a simulated environment, such as a solvent box, researchers can observe the flexibility of the cyclopentyl ring and its interaction with the pyrazole core. wustl.edu

These simulations can reveal the most populated conformations and the pathways for transitions between them, offering a more complete understanding of the molecule's dynamic nature than static calculations alone. wustl.edu This information is crucial as the biological activity and physical properties of a molecule are often dependent on its accessible conformations. nih.gov

In Silico Approaches for Predicting Synthetic Feasibility and Reactivity

In silico approaches, utilizing computational chemistry, have become essential tools for predicting the synthetic feasibility and reactivity of novel chemical entities, including complex heterocyclic systems like this compound. eurasianjournals.com These methods provide valuable insights into molecular behavior, electronic structure, and potential reaction pathways, offering a cost-effective and efficient means to guide laboratory synthesis and optimization. eurasianjournals.com By modeling reactions and molecular properties, researchers can evaluate the viability of a synthetic route before committing experimental resources.

Predicting Synthetic Feasibility

The synthesis of pyrazole derivatives often involves multi-step processes, such as cycloaddition or condensation reactions. bohrium.commdpi.com Computational tools can be employed to assess the feasibility of these synthetic pathways for this compound. A primary method for this is the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), to model the reaction mechanism. bohrium.comresearchgate.net

DFT calculations allow for the determination of the geometries of reactants, transition states, and products along a proposed reaction coordinate. From these calculations, critical thermodynamic and kinetic parameters can be derived. The change in Gibbs free energy (ΔG) for a reaction indicates its thermodynamic favorability, while the activation energy (Ea) associated with the transition state reveals the kinetic barrier that must be overcome. A high activation energy would suggest that the reaction requires significant energy input (e.g., high temperature) or a catalyst to proceed at a reasonable rate, potentially deeming it synthetically unfeasible under standard laboratory conditions.

For instance, in the synthesis of a substituted pyrazole, DFT could be used to compare different reaction conditions or catalysts for a key cyclization step. By calculating the activation energies for each scenario, the most efficient pathway can be identified.

Table 1: Hypothetical DFT Calculation of Activation Energies for Pyrazole Ring Formation

| Catalyst | Solvent | Calculated Activation Energy (kJ/mol) | Predicted Feasibility |

| None | Toluene | 150 | Low |

| Acid Catalyst A | Toluene | 95 | Moderate |

| Acid Catalyst B | Acetonitrile | 75 | High |

Predicting Molecular Reactivity

Beyond synthetic feasibility, computational methods provide a detailed understanding of the intrinsic reactivity of a molecule like this compound. This is achieved by analyzing its electronic structure. researchgate.net

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule is largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons in a reaction with an electrophile, while the LUMO is the region most likely to accept electrons from a nucleophile. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.netnih.gov

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from conceptual DFT, include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution. researchgate.net A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net

Table 2: Predicted Global Reactivity Descriptors for this compound (Illustrative Values)

| Descriptor | Formula | Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -2.1 | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.4 | High chemical stability |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -4.3 | Tendency to exchange electrons |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.2 | Resistance to charge transfer |

| Electronegativity | χ = -μ | 4.3 | Electron-attracting power |

| Electrophilicity Index | ω = μ² / 2η | 4.2 | Electrophilic nature |

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting reactive sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. nih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the amine group, indicating these as potential sites for electrophilic interaction. nih.gov

Advanced Methodologies for Structural Elucidation and Mechanistic Studies

X-ray Crystallography of Key Intermediates and Derivatives

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal. This technique is unparalleled for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. For pyrazole (B372694) derivatives, it confirms the substitution pattern on the ring and reveals the conformation of substituents.

In the study of compounds related to 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine, X-ray crystallography has been used to elucidate the solid-state structure of various substituted pyrazoles. For instance, the analysis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine revealed that the pyrazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle of 50.61 (6)°. nih.gov The nitro group was also found to be slightly twisted out of the plane of the phenyl ring. nih.gov Such analyses also detail intermolecular interactions, like hydrogen bonds, which govern the crystal packing. In the case of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, forming sheets within the crystal lattice. nih.gov

This methodology would be critical for confirming the structure of key intermediates in the synthesis of this compound, verifying the outcomes of cyclization and substitution reactions.

Table 1: Illustrative Crystallographic Data for Substituted Pyrazole Derivatives

| Parameter | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.gov | 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole rsc.org |

|---|---|---|

| Formula | C₁₃H₁₆N₄O₂ | C₄H₂N₈O₈ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| Unit Cell Dimensions | a = 11.9421 Å, b = 9.6419 Å, c = 11.7694 Å, β = 93.504° | a = 8.125 Å, b = 10.373 Å, c = 12.028 Å, β = 99.49° |

| Dihedral Angle (Pyrazole-Phenyl) | 50.61 (6)° | N/A |

| Key Interactions | N—H⋯N and N—H⋯O hydrogen bonds | Hydrogen bonding |

Advanced NMR Spectroscopy (e.g., 2D NMR, ¹⁵N NMR for Tautomerism and Structure Confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For a compound like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR would confirm the presence of the cyclopentyl group protons, the amine protons, and the pyrazole ring proton.

¹³C NMR would identify the carbon signals for the cyclopentyl ring, and the four distinct carbons of the substituted pyrazole ring.

2D NMR Techniques are used to establish connectivity. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the substitution pattern. For example, an HMBC correlation between the cyclopentyl protons and the N1-adjacent carbons of the pyrazole ring would confirm the point of attachment.

¹⁵N NMR is particularly valuable for studying nitrogen-containing heterocycles like pyrazoles. researchgate.net It provides direct information about the electronic environment of the nitrogen atoms and is highly sensitive to tautomerism. nih.govacs.org In pyrazole systems, prototropic tautomerism is a common phenomenon where a proton can reside on either of the ring nitrogen atoms. ipb.pt ¹⁵N NMR can distinguish between tautomers and determine their relative ratios in solution, as the chemical shifts of the nitrogen atoms differ significantly in each form. nih.govipb.pt

Table 2: Typical NMR Chemical Shift Ranges for Substituted Pyrazoles

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Pyrazole C-H | 6.0 - 8.5 | Position is highly dependent on substituents. |

| Amine N-H | 4.0 - 6.0 | Often a broad singlet, position is solvent-dependent. | |

| Cyclopentyl C-H | 1.5 - 4.0 | Chemical shifts vary based on proximity to the pyrazole ring. | |

| ¹³C | Pyrazole C3/C5 | 130 - 160 | C3 bearing the nitro group would be downfield. |

| Pyrazole C4 | 90 - 120 | C4 bearing the amine group would be upfield relative to C3/C5. | |

| Cyclopentyl C | 25 - 70 | The carbon attached to N1 will be the most downfield. | |

| ¹⁵N | Pyrazole N1 | 160 - 200 | Shift depends on substitution and solvent. nih.gov |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound.

During synthesis, MS coupled with chromatographic techniques (GC-MS or LC-MS) is invaluable for monitoring the reaction's progress. It can identify the starting materials, intermediates, the desired product, and any side products in the reaction mixture. rsc.org This allows for optimization of reaction conditions such as time, temperature, and reagent stoichiometry.

The fragmentation pattern in the mass spectrum offers corroborating evidence for the proposed structure. For pyrazole derivatives, common fragmentation pathways include the loss of substituents and cleavage of the pyrazole ring. researchgate.netresearchgate.net For this compound, characteristic fragments would be expected from the loss of the nitro group (NO₂), the cyclopentyl group, or molecules like HCN from the ring itself. researchgate.net

**Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₁₂N₄O₂) **

| Ion Type | Predicted m/z | Identity/Origin |

|---|---|---|

| Molecular Ion [M]⁺ | 212.0960 | Parent molecule |

| Fragment | 166 | [M - NO₂]⁺ |

| Fragment | 143 | [M - C₅H₉]⁺ |

| Fragment | 116 | [M - C₅H₉ - HCN]⁺ |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for both the purification of this compound and the assessment of its purity.

Thin Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress. derpharmachemica.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the product. The retention factor (Rf) value helps in identifying components and choosing a suitable solvent system for large-scale purification.

Column Chromatography is the standard method for purifying multigram quantities of the synthesized compound. amazonaws.com An appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase (eluent) are selected based on TLC analysis to separate the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are high-resolution techniques used to determine the final purity of the isolated compound. These methods can separate the target compound from even very similar impurities. By integrating the area under the peaks in the chromatogram, a quantitative measure of purity (e.g., >99%) can be established.

Table 4: Application of Chromatographic Techniques

| Technique | Application | Stationary Phase Example | Mobile Phase Example |

|---|---|---|---|

| TLC | Reaction monitoring, solvent system screening | Silica gel on aluminum plates | Ethyl acetate (B1210297)/Hexane mixtures |

| Column Chromatography | Purification of intermediates and final product | Silica gel (40-63 µm) | Gradient of Ethyl acetate in Hexane |

| HPLC (Reverse Phase) | Final purity assessment | C18 silica | Acetonitrile/Water mixtures |

| GC | Purity assessment for volatile derivatives | Phenyl methyl polysiloxane capillary column | Helium (carrier gas) |

Q & A

Q. What are the optimal synthetic routes for 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine, considering its nitro and cyclopentyl substituents?

A practical approach involves Buchwald-Hartwig amination or Ullmann-type coupling to introduce the cyclopentyl group. For example, cyclopentylamine can react with a halogenated pyrazole precursor (e.g., 4-iodo-3-nitro-1H-pyrazole) using a copper(I) catalyst (e.g., CuBr) and a base (e.g., Cs₂CO₃) in dimethyl sulfoxide at 35–50°C for 24–48 hours . The nitro group is typically introduced via nitration of a precursor pyrazole using HNO₃/H₂SO₄. Post-synthesis, chromatographic purification (e.g., ethyl acetate/hexane gradients) is recommended to isolate the product.

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H NMR : The cyclopentyl group exhibits multiplet signals at δ 1.5–2.2 ppm for its methylene protons. The pyrazole C5 proton resonates as a singlet near δ 8.0–8.5 ppm due to deshielding by the nitro group .

- ¹³C NMR : The nitro-bearing carbon (C3) appears at δ 140–150 ppm, while the cyclopentyl carbons span δ 20–35 ppm .

- HRMS : A molecular ion peak at m/z 237.0985 ([M+H]⁺) confirms the molecular formula C₈H₁₂N₄O₂ .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Nitroaromatic compounds may be mutagenic. Use PPE (gloves, goggles) and work in a fume hood.

- First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Use SHELXL for refinement against high-resolution X-ray data. Challenges include potential disorder in the cyclopentyl ring or nitro group orientation. Apply twin refinement (e.g., using HKLF5 format in SHELXL) if twinning is detected. For ambiguous electron density, DFT-optimized geometries (e.g., B3LYP/6-31G*) can guide model building .

Q. How do solvent and temperature affect the regioselectivity of cyclopentyl group introduction?

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing intermediates. Elevated temperatures (50–80°C) improve yields but may promote side reactions (e.g., nitro group reduction). Kinetic studies using in situ IR or HPLC monitoring can optimize conditions .

Q. What strategies mitigate contradictions between computational and experimental NMR data?

Q. How can the nitro group’s electronic effects modulate biological activity?

The nitro group’s electron-withdrawing nature reduces pyrazole ring electron density, potentially enhancing interactions with hydrophobic enzyme pockets (e.g., cytochrome P450). Structure-activity relationship (SAR) studies comparing nitro vs. amino or cyano analogues can validate this hypothesis .

Q. What analytical methods quantify trace impurities in synthesized batches?

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) coupled with ESI-MS to detect byproducts (e.g., de-nitrated or cyclopentyl-cleaved derivatives).

- XRD : Identify crystalline impurities via Pawley refinement against powder diffraction data .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | CuBr, Cs₂CO₃ | |

| Solvent | DMSO | |

| Reaction Time | 48 hours | |

| Purification | Ethyl acetate/hexane |

Q. Table 2. NMR Assignments

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Cyclopentyl CH₂ | 1.5–2.2 (m) | 20–35 |

| Pyrazole C5-H | 8.0–8.5 (s) | 110–120 |

| Nitro-bearing C3 | - | 140–150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.